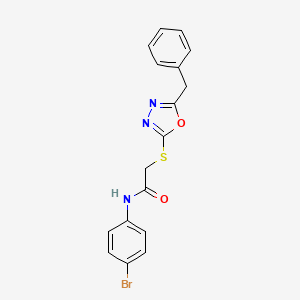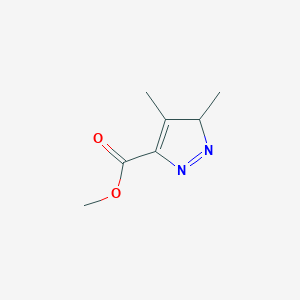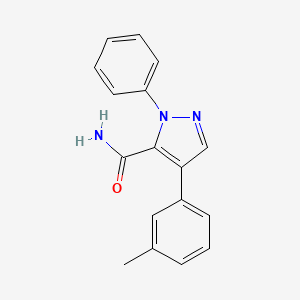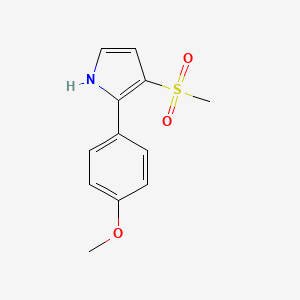
4-Chloro-6-methylcinnoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methylcinnoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₆ClN₃ and a molecular weight of 203.63 g/mol . This compound is part of the cinnoline family, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylcinnoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methylcinnoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield 4-amino-6-methylcinnoline-3-carbonitrile, while oxidation may produce 4-chloro-6-methylcinnoline-3-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methylcinnoline-3-carbonitrile has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological activities of cinnoline derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methylcinnoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorocinnoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylcinnoline-3-carbonitrile: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-6-methylcinnoline-3-carbonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C10H6ClN3 |
|---|---|
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
4-chloro-6-methylcinnoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c1-6-2-3-8-7(4-6)10(11)9(5-12)14-13-8/h2-4H,1H3 |
InChI-Schlüssel |
NPIPEGGAWMMDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=NC(=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)




![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)


